molecular formula C8H12O4 B13450082 trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid

trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid

Cat. No.: B13450082
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-PHDIDXHHSA-N
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Description

trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid: is an organic compound that features a cyclopentane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium for hydrocarboxylation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Serves as a building block for more complex molecules.

Biology:

  • Investigated for potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry:

  • Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxycarbonyl group and the carboxylic acid group in trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid makes it unique compared to its analogs

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1R,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

FVUHGTQDOMGZOT-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)C(=O)O

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O

Origin of Product

United States

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